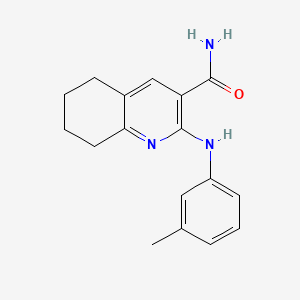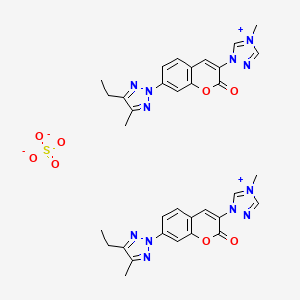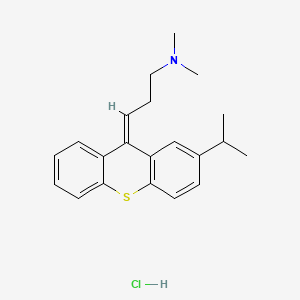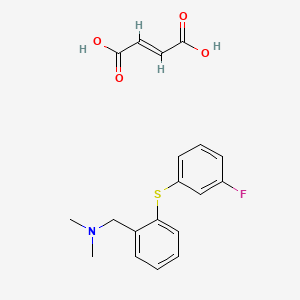
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is a chemical compound with potential applications in various fields, including medicinal chemistry and radiopharmaceuticals. This compound is known for its unique structure, which includes a fluorophenylthio group attached to a benzylamine backbone, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate typically involves multiple steps. One common method includes the nucleophilic fluorination of N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine in dimethyl sulfoxide with dried potassium fluoride/Kryptofix 2.2.2 at 120°C, followed by reduction with copper acetate and sodium borohydride in ethanol at 78°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction are common in industrial settings.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
科学的研究の応用
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter transporters.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate involves its interaction with specific molecular targets, such as serotonin transporters. The compound binds to these transporters with high affinity, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine: Another compound with a similar structure, used as a PET radioligand for serotonin transporters.
Diphenyl ether derivatives: These compounds also interact with serotonin transporters and have been studied for their potential as imaging agents.
Uniqueness
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is unique due to its specific fluorophenylthio group, which imparts distinct chemical and biological properties. Its high selectivity and affinity for serotonin transporters make it a valuable tool in neuroimaging and research.
特性
CAS番号 |
139009-29-3 |
|---|---|
分子式 |
C19H20FNO4S |
分子量 |
377.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[2-(3-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H16FNS.C4H4O4/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;5-3(6)1-2-4(7)8/h3-10H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
YSDDLLVUDAQWHH-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


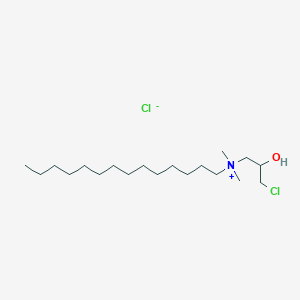
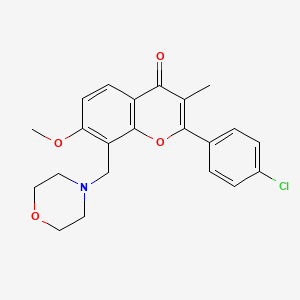
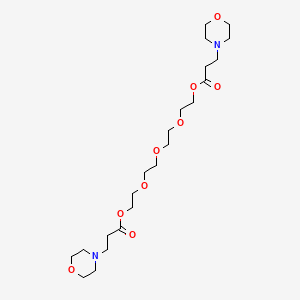
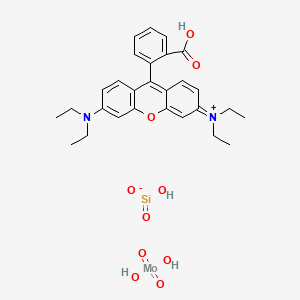
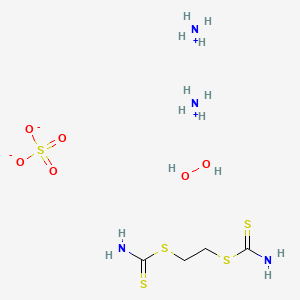
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
